molecular formula C15H16N2O5 B2576119 5-[(4-Hydroxy-3-methoxy-5-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 860644-62-8

5-[(4-Hydroxy-3-methoxy-5-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No. B2576119
CAS RN: 860644-62-8
M. Wt: 304.302
InChI Key: GZFBOPXRAULLAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Hydroxy-3-methoxy-5-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C15H16N2O5 and its molecular weight is 304.302. The purity is usually 95%.
BenchChem offers high-quality 5-[(4-Hydroxy-3-methoxy-5-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(4-Hydroxy-3-methoxy-5-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Twist-Bend Nematic Phase in Liquid Crystal Dimers Research on methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, has led to the identification of two distinct mesophases. The lower temperature phase is characterized as a twist-bend nematic phase, attributed to the bent geometry of the dimers. This discovery expands our understanding of mesophase behavior in liquid crystal dimers (Henderson & Imrie, 2011).

Furan Derivatives from Plant Biomass The compound has been identified as a key reagent in the conversion of plant biomass to furan derivatives. This process is crucial for producing sustainable polymers, functional materials, and fuels from renewable resources. The compound's derivatives, such as 5-hydroxymethylfurfural (HMF), have significant potential in replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Synthesis of Pharmaceutical Impurities Research has highlighted the use of the compound in synthesizing pharmaceutical impurities, particularly for proton pump inhibitors like omeprazole. The synthesis process involves complex reactions that lead to novel pharmaceutical impurities. These impurities are crucial for creating standards in drug development and quality control (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

β-O-4 Bond Cleavage in Lignin The compound has been implicated in the study of β-O-4 bond cleavage during the acidolysis of lignin, a significant process in understanding the decomposition and utilization of this abundant natural polymer. This research is fundamental in optimizing processes for lignin conversion into valuable chemicals or fuels (Yokoyama, 2015).

Environmental Epigenetics and Genome Flexibility The compound is also relevant in the field of environmental epigenetics, particularly concerning DNA modifications like hydroxymethylation. This research is critical in understanding how environmental factors can influence genetic expression and potentially contribute to various pathologies (Efimova, Koltsova, Krapivin, Tikhonov, & Pendina, 2020).

properties

IUPAC Name

5-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-8-5-9(7-11(22-4)12(8)18)6-10-13(19)16(2)15(21)17(3)14(10)20/h5-7,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFBOPXRAULLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)OC)C=C2C(=O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Hydroxy-3-methoxy-5-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

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